8-Chloroquinolin-5-ol

Catalog No.
S885770
CAS No.
16026-85-0
M.F
C9H6ClNO
M. Wt
179.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloroquinolin-5-ol

CAS Number

16026-85-0

Product Name

8-Chloroquinolin-5-ol

IUPAC Name

8-chloroquinolin-5-ol

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C9H6ClNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H

InChI Key

JZEJIQBOMUNHCQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)O

Canonical SMILES

C1=CNC2=C(C=CC(=O)C2=C1)Cl

Isomeric SMILES

C1=CNC2=C(C=CC(=O)C2=C1)Cl

Antimicrobial Activity:

  • Antimycobacterial activity: Research suggests that 8-Chloroquinolin-5-ol, also known as cloxyquin, exhibits promising in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have shown that cloxyquin has a minimum inhibitory concentration (MIC) ranging from 0.062 to 0.25 μg/ml against various strains of M. tuberculosis, including multidrug-resistant isolates []. This indicates potential effectiveness against strains resistant to conventional antibiotics. However, further research is needed to evaluate its efficacy and safety in clinical settings [].

Mechanism of Action:

  • The exact mechanism by which cloxyquin exerts its antitubercular activity remains unclear. While some studies suggest a potential role for iron chelation [], the precise pathway and its interaction with other cellular processes require further investigation [].

Limitations and Future Directions:

  • Cloxyquin was previously used as a topical antidiarrheal agent but was withdrawn due to concerns about subacute myelo-optic neuropathy (SMON), a severe neurological disorder []. This significantly limits its potential for clinical application, and further research would be necessary to establish its safety profile before considering its use as an antitubercular agent.
  • Additionally, further research is needed to explore the in vivo efficacy of cloxyquin against M. tuberculosis and its potential for combination therapies with other antitubercular drugs.

8-Chloroquinolin-5-ol is a chemical compound classified as a halogenated quinoline derivative. Its molecular formula is C₉H₆ClN₁O, and it features a chloro group at the 8-position and a hydroxyl group at the 5-position of the quinoline ring. This compound is known for its potential biological activities and has garnered attention in various fields, including medicinal chemistry and materials science.

Due to its functional groups:

  • Nucleophilic Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Metal Complexation: The compound can form complexes with transition metals, which may enhance its catalytic properties or biological activity.
  • Oxidation: The hydroxyl group can be oxidized to form quinone derivatives, which may exhibit different biological properties.

8-Chloroquinolin-5-ol exhibits significant biological activities:

  • Antimycobacterial Activity: It has shown effectiveness against Mycobacterium tuberculosis, making it a candidate for antituberculosis therapies .
  • Antifungal and Antibacterial Properties: Similar to other 8-hydroxyquinoline derivatives, it may possess broad-spectrum antimicrobial activities .
  • Chelating Properties: The compound's ability to chelate metal ions can inhibit microbial growth by depriving pathogens of essential nutrients .

The synthesis of 8-Chloroquinolin-5-ol can be achieved through several methods:

  • Halogenation of Quinolin-5-ol: This involves the chlorination of quinolin-5-ol using chlorine gas or chlorinating agents.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield 8-chloroquinolin derivatives.
  • Functional Group Modifications: Various chemical transformations can introduce the chloro and hydroxyl groups at the desired positions on the quinoline ring.

8-Chloroquinolin-5-ol has several applications:

  • Pharmaceuticals: Its antituberculosis properties make it valuable in drug development.
  • Catalysis: Its metal complexes are studied for catalytic applications in organic synthesis .
  • Material Science: The compound may be used in developing new materials due to its unique chemical properties.

Studies on 8-Chloroquinolin-5-ol have revealed its interactions with various biological targets:

  • Metal Ion Interactions: The compound can chelate metal ions, affecting their bioavailability and activity in biological systems.
  • Drug Interactions: Research indicates that it may interact with other drugs, influencing their pharmacokinetics and efficacy .

Several compounds share structural similarities with 8-Chloroquinolin-5-ol, including:

Compound NameStructure FeaturesBiological Activity
CloxyquinMonohalogenated 8-hydroxyquinolineAntimycobacterial
ClioquinolBihalogenated derivativeAntimicrobial
BroxyquinolineBihalogenated derivativeAntiprotozoal
IodoquinolContains iodineAntimicrobial

Uniqueness of 8-Chloroquinolin-5-ol

While many of these compounds exhibit antimicrobial properties, 8-Chloroquinolin-5-ol is particularly noted for its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent in resistant infections . Its distinct substitution pattern also influences its reactivity and interaction with metal ions compared to other derivatives.

XLogP3

1.8

Dates

Modify: 2023-08-15

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